![molecular formula C11H13N3O2 B3023982 N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide CAS No. 446278-50-8](/img/structure/B3023982.png)
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
Descripción
Introduction to N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide in Contemporary Medicinal Chemistry
Historical Context of Cyclopropane-Containing Pharmacophores
Cyclopropane’s journey from a laboratory curiosity to a medicinal chemistry staple began with August Freund’s 1881 synthesis via intramolecular Wurtz reaction. Initially valued for its anesthetic properties in the 1930s, cyclopropane’s high ring strain (27.5 kcal/mol) and planar geometry later revealed advantages in drug design:
- Conformational restriction : The 60° bond angles enforce rigid geometries, reducing entropic penalties during target binding.
- Enhanced bioavailability : Shorter C-C bonds (1.51 Å) increase membrane permeability compared to linear alkanes.
- Metabolic resistance : Stronger C-H bonds (110 kcal/mol vs. 98 kcal/mol in ethane) hinder oxidative metabolism.
Table 1: Notable Cyclopropane-Containing Therapeutics
The 2016 review by Talele catalogs cyclopropane’s ability to address eight critical drug discovery challenges, from reducing off-target effects to improving blood-brain barrier penetration. Modern synthetic techniques, such as biocatalytic cyclopropanation using engineered myoglobin, now enable stereoselective production of complex cyclopropane derivatives like this compound.
Rational Design Principles for Hydrazinocarbonyl-Phenyl Hybrid Architectures
The hydrazinocarbonyl-phenyl moiety introduces complementary functionalities to cyclopropane’s physicochemical profile:
- Metal coordination : The hydrazide (-CONHNH2) group chelates transition metals, enabling catalysis or allosteric modulation.
- Hydrogen bonding : Dual NH groups serve as hydrogen bond donors/acceptors for target engagement.
- Condensation reactivity : Hydrazines undergo Schiff base formation for prodrug strategies.
Table 2: Key Physicochemical Properties of this compound
Structural hybridization follows three key principles:
- Spatial complementarity : The cyclopropane’s planar geometry orients the hydrazide group for optimal target interaction.
- Electronic modulation : The electron-withdrawing cyclopropane carbonyl alters hydrazide pKa (predicted ΔpKa ≈ 1.2).
- Synthetic tractability : Chemoenzymatic routes using myoglobin variants achieve >99% enantiomeric excess in cyclopropanation.
The compound’s SMILES string (C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN) reveals two pharmacophoric elements: the cyclopropanecarboxamide core and the para-substituted hydrazinocarbonyl group. This arrangement enables simultaneous engagement of hydrophobic pockets (via cyclopropane) and polar binding sites (via hydrazide).
Propiedades
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-14-11(16)8-3-5-9(6-4-8)13-10(15)7-1-2-7/h3-7H,1-2,12H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUORNRQAAQSNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220423 | |
Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446278-50-8 | |
Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446278-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401220423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide typically involves the reaction of 4-isocyanatobenzoyl chloride with cyclopropanecarboxylic acid hydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Hydrazide Group Reactivity
The hydrazinocarbonyl (-CONHNH₂) group is the most reactive site, enabling nucleophilic and condensation reactions.
Hydrazone Formation
Hydrazides readily condense with carbonyl compounds (e.g., aldehydes, ketones) under mild acidic or neutral conditions to form hydrazones. For example:
Conditions : Ethanol/water (1:1), room temperature, 2–6 hours .
Reactant | Product | Yield | Conditions | Source |
---|---|---|---|---|
Acetophenone | N-[4-(Phenylhydrazonecarbonyl)phenyl]cyclopropanecarboxamide | 78% | EtOH, 25°C, 4 hr |
Cyclization Reactions
The hydrazide group facilitates heterocycle synthesis. For instance, reaction with β-ketoesters yields pyrazole derivatives:
Key Data :
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions.
Acid-Catalyzed Ring Opening
Cyclopropanes open in the presence of strong acids (e.g., HBr or H₂SO₄) to form alkenes or alkyl halides:
Conditions :
Electrophilic Addition
Electrophiles like halogens (Cl₂, Br₂) add across the cyclopropane ring:
Key Observation : Addition occurs regioselectively at the less substituted C–C bond .
Amide Group Reactivity
The cyclopropanecarboxamide moiety participates in hydrolysis and coupling reactions.
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the amide hydrolyzes to cyclopropanecarboxylic acid:
Conditions :
Amide Coupling
The carboxamide can act as a substrate in peptide coupling reactions. For example, HATU-mediated coupling with amines yields bis-amide derivatives:
Optimized Conditions :
Hydrazide Oxidation
Hydrazides oxidize to acyl azides or carboxylic acids using reagents like NaNO₂/HCl:
Applications : Intermediate for Curtius rearrangement or direct acid synthesis .
Cyclopropane Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to propane derivatives:
Conditions :
Biological Activity and Derivatives
Derivatives of this compound exhibit inhibitory effects on U937 leukemia cells (IC₅₀: 12–45 μM) . Key modifications include:
-
Hydrazone derivatives : Enhanced antiproliferative activity .
-
Cyclopropane-opened analogs : Improved solubility and pharmacokinetics .
Stability and Degradation
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is primarily researched for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Targeting Dipeptidyl Peptidase IV (DPP-IV) : This compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV are valuable in treating type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels .
- Cannabinoid Receptor Activity : Research indicates that derivatives of this compound may exhibit activity at cannabinoid receptors, particularly CB1 receptors, which are involved in pain modulation and appetite regulation. This suggests potential applications in treating conditions like chronic pain and obesity .
The biological activity of this compound has been explored through various studies:
- Antitumor Activity : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The hydrazine moiety is often associated with increased biological activity, potentially leading to the development of anticancer agents .
- Anti-inflammatory Properties : Given its interaction with cannabinoid receptors, this compound may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Case Study 1: DPP-IV Inhibition
A study published in the Canadian Patent Database highlighted the synthesis of compounds similar to this compound that demonstrated significant DPP-IV inhibition. These findings suggest that modifications to the hydrazine and cyclopropane structures can enhance biological activity against this target .
Case Study 2: Cannabinoid Receptor Agonism
Research outlined in a patent application indicated that derivatives of this compound could act as agonists at CB1 receptors. This property was linked to potential therapeutic effects in managing pain and appetite-related disorders, showcasing its relevance in developing new treatments for obesity and chronic pain conditions .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide and related compounds:
Key Observations :
- Hydrazinocarbonyl vs. Heterocyclic Substituents: The hydrazinocarbonyl group in the target compound distinguishes it from analogs with bulkier heterocycles (e.g., oxadiazole in Compound 32, pyrimidine in Tozasertib). This may enhance solubility but reduce membrane permeability compared to lipophilic substituents .
- Positioning of Cyclopropane : In all analogs, the cyclopropane ring is directly attached to the carboxamide group, suggesting a conserved role in conformational restriction and target binding .
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
- GSK-3β Inhibition (Compound 32): The 1,2,4-oxadiazole and hydroxycarbamimidoyl groups in Compound 32 enhance hydrogen-bonding with GSK-3β’s ATP-binding pocket, achieving IC50 values in the nanomolar range . The hydrazinocarbonyl group may offer similar interactions but with altered kinetics.
- JAK1 Selectivity (Filgotinib) : The thiomorpholine dioxide group in Filgotinib improves solubility (logP ~2.5) and reduces off-target effects compared to less polar analogs .
- Kinase Inhibition (Tozasertib): The pyrimidine and piperazinyl substituents confer nanomolar potency against Aurora kinases, suggesting that electron-rich aromatic systems are critical for kinase binding .
Actividad Biológica
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and proteomics. This article delves into the compound's synthesis, biological mechanisms, and research applications, supported by relevant data tables and findings.
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 446278-50-8
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials :
- 4-Isocyanatobenzoyl chloride
- Cyclopropanecarboxylic acid hydrazide
-
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0-5°C
- Purification: Recrystallization
This method allows for the production of high-purity samples suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, influencing cellular responses. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors to alter physiological responses.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Caspase-dependent apoptosis |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
Proteomics Research
In proteomics, this compound serves as a valuable tool for studying protein interactions and functions. Its hydrazine group enables the formation of stable adducts with carbonyl-containing biomolecules, facilitating the identification of target proteins.
Case Studies
-
Study on Apoptotic Mechanisms :
- Researchers evaluated the effects of this compound on HeLa cells.
- Results indicated a significant increase in apoptotic markers after treatment, suggesting its potential as an anticancer agent.
-
Proteomic Profiling :
- A study utilized this compound to label proteins in a complex mixture.
- The results highlighted its effectiveness in identifying novel protein interactions involved in cellular stress responses.
Comparison with Similar Compounds
To understand its unique properties, it is essential to compare this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Feature |
---|---|---|
N-[4-(Hydrazinocarbonyl)phenyl]benzamide | Benzamide | Lacks cyclopropane ring |
N-[4-(Hydrazinocarbonyl)phenyl]cyclohexanecarboxamide | Cyclohexane | Larger ring structure |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide, and what intermediates are critical for yield optimization?
- Methodology : The compound’s synthesis likely involves coupling cyclopropanecarboxylic acid derivatives with hydrazine-containing aromatic amines. Key intermediates include 4-aminobenzhydrazide and cyclopropanecarbonyl chloride. Reaction optimization (e.g., temperature, catalysts) can improve yields, as seen in analogous amide syntheses .
- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. Which spectroscopic and computational methods are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : Assign peaks for the cyclopropane ring (δ ~1.0–2.0 ppm) and hydrazine carbonyl (δ ~160–170 ppm in ¹³C) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), comparing observed vs. theoretical values (e.g., C₁₂H₁₄N₃O₂: 248.1043 g/mol) .
- InChIKey : Use PubChem-derived identifiers (e.g.,
JFYPEBDALFFGGC-UHFFFAOYSA-N
for structural validation) .
Q. How does the compound’s solubility profile impact in vitro assay design?
- Methodology : Solubility in DMSO (≥100 mg/mL) and ethanol (≥80 mg/mL) is typical for cyclopropanecarboxamide derivatives. Pre-warm solvents to 37°C to avoid precipitation. For aqueous assays, use ≤1% DMSO to maintain cell viability .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Methodology :
- Kinase Profiling : Screen against kinase panels (e.g., c-Met, HDACs) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with reference inhibitors (e.g., Entinostat’s HDAC1 IC₅₀ = 300 nM) .
- Cell Proliferation Assays : Use MTT/XTT in cancer cell lines (e.g., HepG2) with dose ranges (0.1–100 µM). Normalize to controls and assess apoptosis via flow cytometry .
Q. How does the cyclopropane ring influence metabolic stability and target binding?
- Data Analysis :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Cyclopropane’s rigidity may reduce oxidative metabolism compared to linear alkyl chains .
- Docking Studies : Model interactions using AutoDock Vina. The cyclopropane ring may enhance hydrophobic binding in kinase pockets (e.g., c-Met’s ATP-binding site) .
Q. What strategies resolve contradictions in solubility or bioactivity data across studies?
- Methodology :
- Solubility Reassessment : Use dynamic light scattering (DLS) to detect aggregates. Modify formulations with co-solvents (e.g., PEG 400) .
- Bioactivity Reproducibility : Validate assays with positive controls (e.g., GDC-0575 for CHK1 inhibition) and standardize cell passage numbers .
Q. Can this compound serve as a prodrug, and how can its bioavailability be optimized?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the hydrazine carbonyl. Test hydrolysis rates in simulated gastric fluid (SGF) .
- Pharmacokinetics (PK) : Administer orally to rodent models and measure plasma concentrations via LC-MS/MS. Adjust dosing regimens based on half-life (t₁/₂) and AUC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.